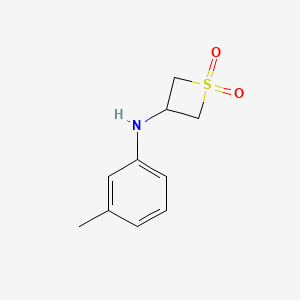![molecular formula C10H19N B15225702 N-Methyl-1-(spiro[3.4]octan-2-yl)methanamine](/img/structure/B15225702.png)
N-Methyl-1-(spiro[3.4]octan-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1-(spiro[34]octan-2-yl)methanamine is a spirocyclic amine compound characterized by a unique spiro[34]octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(spiro[3.4]octan-2-yl)methanamine typically involves the formation of the spirocyclic structure followed by the introduction of the methylamine group. One common method involves the cyclization of a suitable precursor, such as a ketone or aldehyde, with an amine under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining product quality. Key considerations include the selection of appropriate solvents, catalysts, and purification techniques to achieve high throughput and minimal waste .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(spiro[3.4]octan-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to a wide range of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .
Scientific Research Applications
N-Methyl-1-(spiro[3.4]octan-2-yl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Methyl-1-(spiro[3.4]octan-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include neurotransmitter regulation, enzyme inhibition, or receptor activation, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.4]octan-2-ylmethanamine: Lacks the N-methyl group, which may affect its biological activity and chemical reactivity.
Spirocyclic oxindoles: These compounds share the spirocyclic structure but differ in their core scaffold, leading to different applications and properties.
Uniqueness
N-Methyl-1-(spiro[3.4]octan-2-yl)methanamine is unique due to its specific spirocyclic structure combined with the N-methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
N-methyl-1-spiro[3.4]octan-2-ylmethanamine |
InChI |
InChI=1S/C10H19N/c1-11-8-9-6-10(7-9)4-2-3-5-10/h9,11H,2-8H2,1H3 |
InChI Key |
TWVFYOFZSGWVDZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CC2(C1)CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


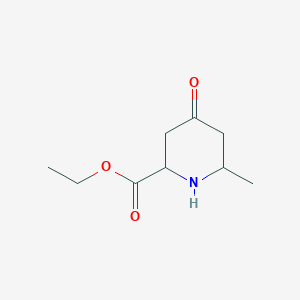
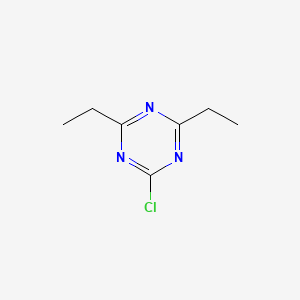
![5-Bromo-2-ethyl-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B15225634.png)
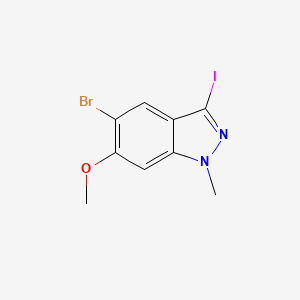
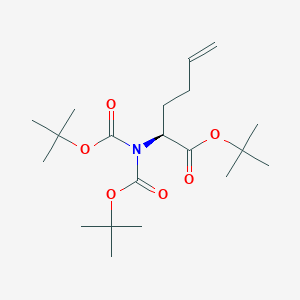
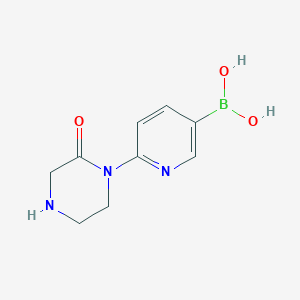

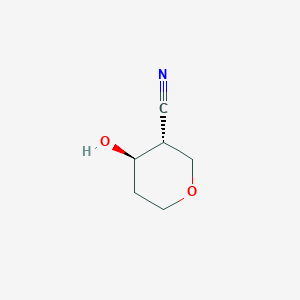
![ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B15225696.png)


![tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate](/img/structure/B15225719.png)
![Octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B15225721.png)
